1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride
Overview
Description
“1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClF2N . It is a powder that is stored at room temperature . This compound is intended for research use only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13F2N.ClH/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11;/h3-5,7H,1-2,6-7,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 235.70 g/mol . It is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Amine-functionalized Sorbents for PFAS Removal
Amine-functionalized sorbents have been identified as highly effective in adsorbing perfluorinated compounds (PFCs), which are of significant environmental concern due to their persistence and potential toxicity. Amine groups on sorbents interact strongly with PFCs, leading to high adsorption capacities. This interaction is primarily due to electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles on porous adsorbents. Such materials can be critical in removing toxic pollutants from water and wastewater, illustrating a potential application area for amine-functionalized compounds including amine hydrochlorides (Du et al., 2014).
Role in Enhanced Drug Delivery Systems
The application of certain diols, such as pentane-1,5-diol, in pharmaceutical formulations for dermatological use, has shown improved drug delivery-enhancing properties. Although not directly related to 1-(2,5-Difluorophenyl)pentan-1-amine hydrochloride, the study of diols in drug formulations highlights the potential for structurally related compounds to enhance the efficacy and safety of topical pharmaceuticals. This area suggests an indirect relevance where similar amine hydrochlorides could be investigated for pharmaceutical applications (Jacobsson Sundberg & Faergemann, 2008).
Catalysis and Synthesis of Fine Chemicals
The catalytic hydrogenation of furfural and its derivatives into valuable chemicals like pentanediol showcases the critical role of catalysts in industrial chemistry. Amine-functionalized compounds, due to their unique properties, can serve as catalysts or key intermediates in such reactions, indicating a potential research application for this compound in the synthesis of fine chemicals and biofuels (Tan et al., 2021).
Environmental Remediation
Amine-functionalized materials have shown promise in environmental remediation, particularly in the adsorption and removal of pollutants from water. The efficiency of these materials in adsorbing perfluoroalkyl and polyfluoroalkyl substances (PFAS) suggests that compounds like this compound could be explored for environmental cleanup efforts, offering a pathway to mitigate pollution and protect ecosystems (Ateia et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVDNADBKLUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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